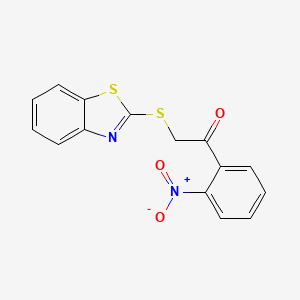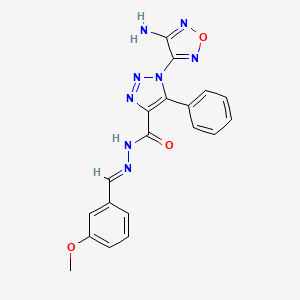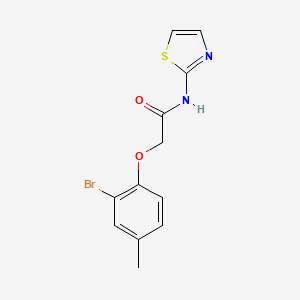
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone is an organic compound that features a benzothiazole ring and a nitrophenyl group. Compounds containing benzothiazole are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone typically involves the reaction of 2-mercaptobenzothiazole with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
Compounds containing benzothiazole rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound may serve as a lead compound in drug discovery, particularly for diseases where benzothiazole derivatives have shown efficacy.
Industry
In the industrial sector, such compounds can be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The benzothiazole ring can interact with various molecular targets, including proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-nitrobenzoyl chloride: Used in the synthesis of various organic compounds.
Benzothiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone is unique due to the combination of a benzothiazole ring and a nitrophenyl group, which may confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c18-13(10-5-1-3-7-12(10)17(19)20)9-21-15-16-11-6-2-4-8-14(11)22-15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEQYAORFHSPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5584169.png)

![1-{6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-3-pyridinyl}ethanone](/img/structure/B5584183.png)

![N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-FLUORO-1-BENZENESULFONAMIDE](/img/structure/B5584192.png)
![4,6-dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5584204.png)
![1-[4-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5584212.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5584225.png)

![4-[(4-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B5584234.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5584242.png)
![[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5584245.png)
![1-(cyclopropylmethyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5584249.png)
![N~2~-(1-BENZYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5584268.png)
